molecular formula C14H27NO6 B1148168 N-OCTANOYL-BETA-D-GLUCOSYLAMINE CAS No. 134403-86-4

N-OCTANOYL-BETA-D-GLUCOSYLAMINE

Cat. No.: B1148168
CAS No.: 134403-86-4
M. Wt: 305.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octanoyl-beta-D-glucosylamine can be synthesized through the reaction of octanoyl chloride with beta-D-glucosylamine under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: N-Octanoyl-beta-D-glucosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Octanoyl-beta-D-glucosylamine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents and cleaning agents

Mechanism of Action

The mechanism of action of N-Octanoyl-beta-D-glucosylamine involves its ability to interact with lipid bilayers and proteins. The compound can insert itself into lipid membranes, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily driven by the hydrophobic octanoyl chain and the hydrophilic glucosylamine moiety, which allows the compound to form stable micelles and interact with various molecular targets .

Comparison with Similar Compounds

  • N-Decanoyl-beta-D-glucosylamine
  • N-Dodecanoyl-beta-D-glucosylamine
  • N-Hexanoyl-beta-D-glucosylamine

Comparison: N-Octanoyl-beta-D-glucosylamine is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in forming stable micelles and interacting with lipid membranes. In comparison, N-Decanoyl-beta-D-glucosylamine and N-Dodecanoyl-beta-D-glucosylamine have longer hydrophobic chains, which may enhance their ability to interact with lipid bilayers but could also affect their solubility. N-Hexanoyl-beta-D-glucosylamine, with a shorter chain, may have reduced hydrophobic interactions but increased solubility .

Properties

CAS No.

134403-86-4

Molecular Formula

C14H27NO6

Molecular Weight

305.37

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.